molecular formula C18H26N6O2 B2664894 1-((3-(6-(Diethylamino)pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 1251671-95-0

1-((3-(6-(Diethylamino)pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide

Cat. No. B2664894
M. Wt: 358.446
InChI Key: UWJQOEMAMGRNBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound you’re asking about is a complex organic molecule that contains several functional groups and structural features common in pharmaceutical compounds . It includes a piperidine ring, a common feature in many pharmaceuticals , and an oxadiazole ring, which is a type of heterocycle . It also contains a pyridine ring, another common feature in many drugs .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Synthesis and Biological Activity

Research has led to the development of novel compounds involving 1,2,4-oxadiazole heterocyclic structures that exhibit a variety of biological activities. For instance, compounds containing the 1,2,4-oxadiazole moiety have been synthesized with expectations of improved hypertensive activity, showcasing the potential therapeutic benefits in cardiovascular diseases (Kumar & Mashelker, 2007).

Anticancer Properties

A significant application area is the design and synthesis of compounds with anticancer properties. For example, carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine analogs were characterized and tested for in vitro antiproliferative activity, demonstrating notable anticancer activity against specific cell lines, which indicates their potential as therapeutic agents in cancer treatment (Ajeesh Kumar et al., 2016).

Antimicrobial and Antituberculosis Activity

The search for new antimicrobial agents has also incorporated 1,2,4-oxadiazole derivatives. Compounds synthesized with this structure have been tested against Mycobacterium tuberculosis, offering a promising route for the development of new antituberculosis drugs. This is particularly relevant in the context of increasing resistance to existing drugs, highlighting the importance of novel therapeutics in combating infectious diseases (Gezginci et al., 1998).

Antiproliferative and Tubulin Inhibition

The discovery of new antiproliferative agents is crucial for cancer therapy. Research has identified a new chemical class of antiproliferative agents, specifically 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, acting as tubulin inhibitors. This demonstrates their potential mechanism of action by interfering with the mitotic process in cancer cells, offering a promising avenue for cancer treatment (Krasavin et al., 2014).

Future Directions

The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential uses. Given the presence of functional groups common in pharmaceuticals, it could be of interest in drug discovery and development .

properties

IUPAC Name

1-[[3-[6-(diethylamino)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O2/c1-3-24(4-2)15-6-5-14(11-20-15)18-21-16(26-22-18)12-23-9-7-13(8-10-23)17(19)25/h5-6,11,13H,3-4,7-10,12H2,1-2H3,(H2,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJQOEMAMGRNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)C2=NOC(=N2)CN3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({3-[6-(Diethylamino)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide

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